4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde
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Overview
Description
4,4’-[([1,1’-Biphenyl]-4-yl)azanediyl]dibenzaldehyde is an organic compound that features a biphenyl core with two benzaldehyde groups attached via an azanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[([1,1’-Biphenyl]-4-yl)azanediyl]dibenzaldehyde typically involves the reaction of 4-aminobiphenyl with benzaldehyde under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid like hydrochloric acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 4,4’-[([1,1’-Biphenyl]-4-yl)azanediyl]dibenzaldehyde.
Chemical Reactions Analysis
Types of Reactions
4,4’-[([1,1’-Biphenyl]-4-yl)azanediyl]dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 4,4’-[([1,1’-Biphenyl]-4-yl)azanediyl]dibenzoic acid.
Reduction: 4,4’-[([1,1’-Biphenyl]-4-yl)azanediyl]dibenzyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4,4’-[([1,1’-Biphenyl]-4-yl)azanediyl]dibenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-[([1,1’-Biphenyl]-4-yl)azanediyl]dibenzaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their structure and activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde: Similar structure but with a bromine substituent on the phenyl ring.
4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde: Contains a boronate ester group, enabling different reactivity and applications.
Uniqueness
4,4’-[([1,1’-Biphenyl]-4-yl)azanediyl]dibenzaldehyde is unique due to its specific combination of a biphenyl core and two aldehyde groups linked by an azanediyl moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
149676-04-0 |
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Molecular Formula |
C26H19NO2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(4-formyl-N-(4-phenylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C26H19NO2/c28-18-20-6-12-24(13-7-20)27(25-14-8-21(19-29)9-15-25)26-16-10-23(11-17-26)22-4-2-1-3-5-22/h1-19H |
InChI Key |
TZSLDTGIILADAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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